N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide
Description
N-(3,4-Dimethoxyphenethyl)-2-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a 2-fluorobenzenesulfonyl group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-14-8-7-12(11-15(14)22-2)9-10-18-23(19,20)16-6-4-3-5-13(16)17/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLOQNFENSFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences among related compounds:
Key Observations :
- Methoxy vs. Hydroxy Groups : Compounds like 31–33 in replace methoxy with dihydroxy groups, increasing polarity and reducing lipophilicity . This substitution impacts solubility and metabolic stability.
- Sulfonamide vs.
- Fluorine Position : The 2-fluoro substitution in the target compound and ’s analog may enhance electronic effects (e.g., resonance stabilization) compared to 3-fluoro derivatives in .
Insights :
Physicochemical Properties
Spectral and physical data highlight critical differences:
Analysis :
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural combination that may enhance its efficacy as an enzyme inhibitor and therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C16H20FNO4S
- Molecular Weight : 345.40 g/mol
- CAS Number : 667911-87-7
The presence of the 3,4-dimethoxyphenethyl group attached to a 2-fluorobenzenesulfonamide moiety contributes to its distinctive chemical properties, which are essential for its biological activity.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound is believed to interact with specific enzymes by binding to their active or allosteric sites. This interaction can inhibit enzyme activity, leading to various biological effects.
Enzyme Inhibition
The compound has been studied for its potential to inhibit enzymes involved in critical biological pathways. For example:
- Target Enzymes : The compound may inhibit enzymes such as carbonic anhydrase and certain kinases, which play roles in metabolic processes and signaling pathways.
- Inhibition Mechanism : By binding to the active site of these enzymes, the compound prevents substrate access, thereby reducing enzyme activity and altering downstream effects.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various strains of bacteria. It has been tested against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : The compound also shows promise as an antifungal agent, with studies demonstrating its effectiveness against common fungal pathogens.
- Neuroprotective Effects : Research has suggested potential neuroprotective effects due to its ability to modulate neurotransmitter systems. This may have implications for treating neurodegenerative diseases.
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Case Studies :
- A study highlighted the efficacy of this compound in reducing beta-amyloid aggregation in vitro, suggesting potential applications in Alzheimer's disease treatment .
- Another investigation focused on its role as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Lacks sulfonamide group | Limited antibacterial activity |
| 2-Fluorobenzenesulfonamide | Simpler structure without dimethoxy | Moderate enzyme inhibition |
| This compound | Unique combination enhances potency | Broad spectrum antibacterial/fungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
